molecular formula C18H17BrN2O5 B11096894 N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11096894
M. Wt: 421.2 g/mol
InChI Key: PSHKEXULRAAQPB-KEBDBYFISA-N
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Description

N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, an ethoxy group, and a benzodioxine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves multi-step organic reactions. The initial step often includes the bromination of a phenolic compound, followed by the introduction of an ethoxy group through an etherification reaction. The formation of the benzodioxine ring is achieved through a cyclization reaction involving appropriate dihydroxy and methylene precursors. The final step involves the condensation of the intermediate with a carbohydrazide derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted phenyl derivatives, respectively.

Scientific Research Applications

N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyanoacetamides: These compounds share a similar carbohydrazide functional group and are known for their biological activities.

    Cyclic enones: These compounds have structural similarities with the benzodioxine ring and exhibit comparable reactivity in chemical reactions.

Uniqueness

N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17BrN2O5

Molecular Weight

421.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C18H17BrN2O5/c1-2-24-16-8-11(7-13(19)17(16)22)10-20-21-18(23)12-3-4-14-15(9-12)26-6-5-25-14/h3-4,7-10,22H,2,5-6H2,1H3,(H,21,23)/b20-10+

InChI Key

PSHKEXULRAAQPB-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)Br)O

Origin of Product

United States

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